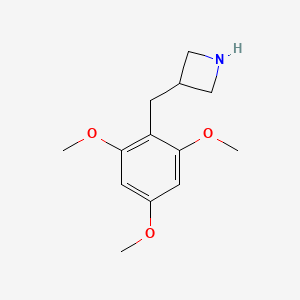
2-Hexylamine, N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylamine, N,2-dimethyl- is an organic compound belonging to the class of amines. It is characterized by the presence of a hexyl group attached to the nitrogen atom, along with two methyl groups. This compound is a tertiary amine, which means it has three organic substituents attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them important intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylamine, N,2-dimethyl- can be achieved through several methods. One common approach involves the alkylation of hexylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
Hexylamine+2Methyl Iodide→2-Hexylamine, N,2-dimethyl-+2HI
Another method involves the reductive amination of hexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-Hexylamine, N,2-dimethyl- often involves continuous flow processes to ensure high efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used to facilitate the hydrogenation reactions. The use of these catalysts allows for the selective formation of the desired amine while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexylamine, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of secondary amines or primary amines, depending on the reaction conditions and reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, such as methyl iodide or ethyl bromide
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Quaternary ammonium salts
Applications De Recherche Scientifique
2-Hexylamine, N,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: The compound is used as an intermediate in the production of surfactants, corrosion inhibitors, and rubber additives.
Mécanisme D'action
The mechanism of action of 2-Hexylamine, N,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexylamine: A primary amine with a similar structure but lacking the two methyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom but lacking the hexyl group.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
2-Hexylamine, N,2-dimethyl- is unique due to the presence of both a hexyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable in various applications. The combination of the hexyl group and the tertiary amine structure enhances its lipophilicity and basicity, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
63690-12-0 |
|---|---|
Formule moléculaire |
C8H19N |
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
N,2-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-8(2,3)9-4/h9H,5-7H2,1-4H3 |
Clé InChI |
ZBEGTFAZGLQTOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)



![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)


![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)

![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
